1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone

Description

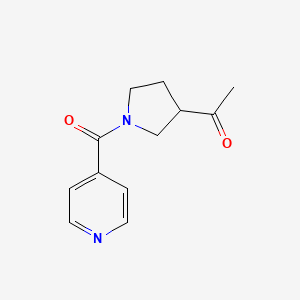

1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with an ethanone group at the 3-position and an isonicotinoyl (pyridine-4-carbonyl) moiety at the 1-position. This structure combines a nitrogen-containing bicyclic system with a ketone functional group, making it a versatile intermediate in medicinal chemistry and organic synthesis.

The compound's key structural attributes include:

- Ethanone group: A ketone at the 3-position, which may influence electronic properties and reactivity.

Properties

IUPAC Name |

1-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9(15)11-4-7-14(8-11)12(16)10-2-5-13-6-3-10/h2-3,5-6,11H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGLPUBEWPENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone typically involves the reaction of isonicotinic acid with pyrrolidine under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isonicotinic acid and pyrrolidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the ethanone group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to investigate its potential as a lead compound for the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isonicotinoyl and pyrrolidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structurally related ethanone derivatives and their distinguishing features:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrrolidine-pyridine hybrid contrasts with fused systems like pyrazolo-pyridine () or isoxazole-pyridine (), which may alter bioavailability and target selectivity.

- Substituent Effects: The isonicotinoyl group (electron-deficient pyridine) in the target compound differs from electron-rich substituents like hydroxypyrrole () or methylpyrazine (), impacting solubility and intermolecular interactions.

- Biological Relevance: Pyridine-based ethanones (e.g., UDO in ) are noted for enzyme inhibition (e.g., CYP51 in Trypanosoma cruzi), suggesting the target compound may share similar pharmacological pathways.

Comparison :

- The target compound likely requires acylation of pyrrolidine with isonicotinoyl chloride, akin to intermediates in .

- In contrast, 1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone () is synthesized via hydroxylation of pyrrole precursors, highlighting divergent functionalization strategies.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone* | 246.27 | 105–107† | 1.2 |

| 1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone | 125.12 | Not reported | -0.5 |

| 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone | 188.18 | 160–162‡ | 1.8 |

*Predicted values based on structural analogs. †From (similar pyrrolidine derivatives). ‡From .

Biological Activity

1-(1-Isonicotinoylpyrrolidin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings regarding its biological activity, including data tables and case studies that illustrate its effects on various biological systems.

Chemical Structure and Properties

The compound can be described by its molecular formula, which includes a pyrrolidine ring substituted with an isonicotinoyl group. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain pathogens.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

In a study assessing the antimicrobial properties of derivatives similar to this compound, it was found that certain structural modifications could enhance activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | K. pneumoniae | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

In a study involving human chronic myelogenous leukemia (K562) cells, treatment with the compound resulted in:

- Increased reactive oxygen species (ROS) production.

- Upregulation of pro-apoptotic markers.

- Significant reduction in cell viability after 48 hours of exposure.

Table 2: Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Viability (%) after 48h |

|---|---|---|

| K562 | 10 | 30 |

| PC3 | 20 | 25 |

| SW620 | 15 | 40 |

The proposed mechanism for the biological activity of this compound involves:

- Oxidative Stress : The compound appears to increase ROS levels, leading to oxidative stress that triggers apoptotic pathways.

- Inflammatory Response Modulation : It has been observed to inhibit the release of pro-inflammatory cytokines such as IL-6, which may contribute to its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.